(R,R)-Dihydro Bupropion β-D-Glucuronide
Description
Properties
Molecular Formula |
C₁₉H₂₈ClNO₇ |
|---|---|
Molecular Weight |
417.88 |
Synonyms |
(αR)-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol β-D-Glucuronide; (R,R)-Hydroxybupropion β-D-Glucuronide; |
Origin of Product |
United States |
Advanced Analytical Methodologies for the Characterization of R,r Dihydro Bupropion β D Glucuronide
Chromatographic Techniques for Separation and Quantification
Chromatography is the principal technology for separating (R,R)-Dihydro Bupropion (B1668061) β-D-Glucuronide from complex biological matrices and from its other stereoisomers. The choice of technique is dictated by the need for high resolution, sensitivity, and compatibility with mass spectrometric detection.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Approaches
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the gold standard for the quantification of bupropion metabolites, including the glucuronide conjugates, in biological fluids like plasma and urine. nih.govijper.orgresearchgate.net The direct analysis of glucuronide conjugates by LC-MS/MS is often preferred over indirect methods that rely on enzymatic hydrolysis, as it avoids potential issues like incomplete hydrolysis, analyte degradation, and time-consuming sample preparation. nih.govresearchgate.net
Developed methods are designed for high throughput and sensitivity, often requiring minimal plasma volume (e.g., 50-100 µL). nih.govijper.org The analysis is typically performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. nih.govnih.gov Multiple Reaction Monitoring (MRM) is used for quantification, providing excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For instance, the protonated precursor ion [M+H]⁺ for dihydrobupropion glucuronide would be selected and fragmented to produce specific product ions for monitoring.
A critical aspect of method development is the chromatographic separation from other metabolites and endogenous interferences. Reversed-phase columns, such as C18, are commonly used for the analysis of intact glucuronide diastereomers. nih.govnih.govresearchgate.net The mobile phases typically consist of an aqueous component with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid and an organic component like methanol (B129727) or acetonitrile, run under a gradient elution program. nih.govnih.gov
One significant challenge in the analysis of this compound was the discovery that commercially available authentic standards of dihydrobupropion glucuronides were incorrectly labeled with regard to their stereochemistry. nih.govnih.govnih.gov Researchers unequivocally reassigned the correct structures, highlighting the absolute necessity of rigorous, independent analytical characterization and not relying solely on vendor-supplied information. nih.gov For example, a standard labeled as (R,R)-dihydrobupropion β-D-glucuronide was determined to be the (S,S) enantiomer, and vice-versa. nih.govnih.gov
Table 1: Example HPLC-MS/MS Parameters for Bupropion Metabolite Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Chromatography | ||
| HPLC System | Agilent 1200/1290 series, Shimadzu SIL-20ACHT | nih.govnih.govnih.gov |
| Column | Reversed-Phase C18 (for glucuronides); Chiral Columns (see 3.1.3) | nih.govnih.govnih.gov |
| Mobile Phase A | 5mM Ammonium Bicarbonate or 0.04% Formic Acid in Water | nih.govnih.govnih.gov |
| Mobile Phase B | Methanol, Acetonitrile | nih.govnih.govnih.gov |
| Flow Rate | 0.4 - 0.8 mL/min | nih.govnih.gov |
| Mass Spectrometry | ||
| Instrument | API 4000/4500/5500 QTRAP | nih.govnih.govnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.govnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Limit of Quantification | 50 ng/mL for threohydrobupropion β-D-glucuronide | nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the direct analysis of (R,R)-Dihydro Bupropion β-D-Glucuronide is generally considered impractical. Glucuronide conjugates are highly polar, non-volatile, and thermally labile molecules. Direct injection into a GC system, which operates at high temperatures, would lead to the decomposition of the analyte rather than its volatilization for separation.
Therefore, any potential GC-MS analysis would necessitate a chemical derivatization step to convert the polar glucuronide into a more volatile and thermally stable derivative. This process involves reacting the polar functional groups (hydroxyl, carboxyl) of the glucuronide moiety with a derivatizing agent to decrease polarity. However, this adds complexity and potential for variability in the analytical workflow. Given the success and direct applicability of LC-MS/MS for intact glucuronide analysis, GC-MS is not a preferred or commonly reported method for this class of metabolites. The literature is dominated by LC-based methods, which circumvent these challenges. mdpi.com
Chiral Separation Strategies for Stereoisomers
The stereoselective analysis of bupropion and its metabolites is crucial, as the different enantiomers can exhibit varied pharmacological activities. nih.gov this compound is one of several possible stereoisomers of dihydrobupropion glucuronide. Separating these isomers requires specialized chiral separation strategies, primarily using chiral stationary phases (CSPs) in HPLC. nih.govmdpi.com
Various types of CSPs have been successfully employed to resolve the enantiomers and diastereomers of bupropion's metabolites. These include columns based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and proteins (e.g., α1-acid glycoprotein). researchgate.netnih.govnih.gov For instance, a Lux Cellulose-3 column has been used to separate the enantiomers of bupropion and its primary metabolites, including the threohydrobupropion precursors to the glucuronide. nih.gov Similarly, α1-acid glycoprotein (B1211001) columns have demonstrated effective separation of bupropion and hydroxybupropion (B195616) enantiomers. researchgate.net
The development of a stereoselective LC-MS/MS assay allows for the simultaneous separation and quantification of all stereoisomers. nih.govnih.gov This is critical for accurately assessing the pharmacokinetic profile of each specific isomer. A typical chiral separation can resolve all stereoisomers of the primary metabolites within a 10-15 minute run time, demonstrating the efficiency of modern CSPs. nih.gov
Table 2: Chiral Stationary Phases for Bupropion Metabolite Separation
| Chiral Stationary Phase (CSP) | Column Example | Application | Source(s) |
|---|---|---|---|
| Polysaccharide-based (Cellulose) | Lux 3 µ Cellulose-3 | Separation of bupropion, hydroxybupropion, and dihydrobupropion enantiomers. | nih.govnih.gov |
| Polysaccharide-based (Amylose) | Phenomenex Lux 3 μm AMP | Separation of bupropion enantiomers and metabolite diastereomers. | nih.govnih.gov |
| Protein-based (Glycoprotein) | α1-acid glycoprotein (AGP) | Separation of bupropion and hydroxybupropion enantiomers in plasma and urine. | nih.govresearchgate.netnih.gov |
| Cyclodextrin-based | Cyclobond I 2000 | Separation of hydroxybupropion enantiomers. | nih.gov |
Spectroscopic Methods for Structural Elucidation
While chromatography is essential for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation and stereochemical assignment of metabolites like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structure, including the precise stereochemistry of chiral molecules. While a full NMR spectral assignment for this compound is not widely published, the technique's application has been pivotal in the field. Notably, NMR spectroscopy, in combination with other methods, was instrumental in correcting the misidentified stereochemistry of commercial dihydrobupropion glucuronide standards. nih.gov
By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via NOE experiments), chemists can determine the relative and absolute configuration of atoms within a molecule. For example, NMR was used to confirm the structures of newly identified bupropion metabolites, such as 4′-OH-bupropion, by comparing the spectra of the isolated metabolite to that of a synthesized reference standard. nih.govnih.gov The number and splitting patterns of protons in the aromatic region of the spectrum can confirm the position of substituents on the phenyl ring, while signals from the propanol (B110389) and glucuronide moieties provide detailed information about their respective structures and stereochemistry.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of an analyte's elemental composition and precise molecular formula. This capability is crucial for identifying unknown metabolites and confirming the identity of synthesized standards.
In studies of bupropion metabolism, HRMS has been used to identify previously uncharacterized metabolites in human plasma and urine. nih.govnih.gov By measuring the mass of a metabolite ion with high accuracy (typically to within 5 ppm), a unique elemental formula can be proposed. For example, the accurate mass of a novel metabolite was measured as 276.1356, leading to a predicted formula of C₁₃H₂₂ClNO₃, which was later confirmed by NMR. nih.gov This technique, applied to this compound (C₁₉H₂₈ClNO₇), would yield a highly accurate mass measurement consistent with its elemental composition, thereby confirming its identity and differentiating it from other potential molecules with the same nominal mass. The characteristic isotopic pattern of the chlorine atom (a ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes) further aids in the confirmation. nih.gov
Advanced Sample Preparation and Derivatization Protocols for Glucuronides
The accurate characterization and quantification of glucuronide metabolites such as this compound in biological matrices present analytical challenges. The high polarity of the glucuronic acid moiety makes these compounds difficult to extract and analyze directly using conventional chromatographic techniques. researchgate.net Therefore, advanced sample preparation and derivatization protocols are often necessary to improve their analytical properties.
Glucuronides can be analyzed directly or indirectly. The indirect approach involves the cleavage of the glucuronide back to its parent aglycone using enzymes like β-glucuronidases, followed by quantification of the released aglycone. researchgate.net Direct measurement of the intact glucuronide using techniques like tandem mass spectrometry offers benefits such as faster sample preparation and higher accuracy, but it requires authentic glucuronide standards which may not always be commercially available. researchgate.net It is important to note that there have been instances of mislabeling of commercial standards for bupropion glucuronide metabolites, which can lead to incorrect structural identification. nih.gov
Enzymatic Hydrolysis for Metabolite Release
Enzymatic hydrolysis is a widely used technique to cleave the glucuronic acid from a metabolite, thereby releasing the aglycone for easier detection and quantification. restek.comcovachem.com This process is particularly useful when the focus of the analysis is on the parent drug or its primary metabolites rather than the glucuronide conjugate itself. restek.com The enzyme β-glucuronidase is commonly employed for this purpose. restek.comcovachem.com
The efficiency of enzymatic hydrolysis can be influenced by several factors, including the source of the enzyme, temperature, pH, and incubation time. nih.govnih.gov For instance, recombinant β-glucuronidases have been shown to efficiently hydrolyze glucuronide conjugates, sometimes within minutes at room temperature directly on extraction columns, which can save time and reduce sample loss. nih.gov It has been demonstrated that for some psychoactive drugs, maximum hydrolysis was achieved at 55°C for 45 minutes at a pH of 6.8. nih.gov However, it is crucial to optimize these conditions for the specific analyte of interest, as hydrolysis rates can vary significantly between different glucuronide conjugates. covachem.com For example, the hydrolysis efficiency can decrease as the concentration of the glucuronide increases. restek.com
In the context of bupropion metabolites, studies have utilized enzymatic hydrolysis to quantify the extent of glucuronidation. For example, after administration of bupropion, a significant portion of its metabolites are excreted in the urine as glucuronide conjugates. nih.govricardinis.pt Enzymatic hydrolysis allows for the determination of the total amount of each metabolite (free and conjugated).
Table 1: Factors Influencing Enzymatic Hydrolysis of Glucuronides
| Parameter | Description | Significance |
| Enzyme Source | β-glucuronidases can be sourced from various organisms (e.g., E. coli, limpets, snails) or produced recombinantly. nih.govsigmaaldrich.com | Different sources can have varying activity and optimal conditions. Recombinant enzymes often offer higher purity and consistency. nih.gov |
| Temperature | The temperature at which the hydrolysis reaction is carried out. | Temperature significantly impacts enzyme activity, with optimal temperatures often ranging from 37°C to 65°C. covachem.comsigmaaldrich.comresearchgate.net |
| pH | The pH of the reaction buffer. | Enzyme activity is pH-dependent, with optimal pH values typically between 5.0 and 6.8 for β-glucuronidases. nih.govsigmaaldrich.com |
| Incubation Time | The duration of the enzymatic reaction. | Sufficient time is required for complete hydrolysis, which can range from minutes to several hours depending on the substrate and conditions. nih.govnih.govsigmaaldrich.com |
| Analyte Concentration | The concentration of the glucuronide in the sample. | High concentrations of the glucuronide can sometimes lead to decreased hydrolysis efficiency. restek.com |
Chemical Derivatization Techniques for Enhanced Detection
Chemical derivatization is another powerful strategy to improve the analytical characteristics of glucuronides and their aglycones, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govyoutube.comyoutube.com Derivatization can increase the volatility, thermal stability, and detectability of the analyte. youtube.commdpi.com
For glucuronides, derivatization can be used to differentiate between different types of conjugates (e.g., acyl, O-, and N-glucuronides) by creating predictable mass shifts in mass spectrometry. nih.gov Common derivatization reactions include:
Silylation: This process replaces active hydrogen atoms in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability for GC-MS analysis. nih.govyoutube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. youtube.com
Esterification: Carboxyl groups can be converted to esters, for example, by reaction with a reagent like boron trifluoride in methanol, to reduce polarity and improve chromatographic behavior. youtube.com
Acylation: This involves the introduction of an acyl group, which can enhance detectability in certain detectors. youtube.com
Methoximation: For compounds containing aldehyde and keto groups, methoximation is often performed prior to silylation to prevent the formation of multiple derivatives due to tautomerization. youtube.com
In the analysis of bupropion and its metabolites, derivatization can be applied to the aglycone after enzymatic hydrolysis to improve its chromatographic properties and sensitivity. For instance, the hydroxyl group of dihydrobupropion could be silylated to enhance its volatility for GC-MS analysis.
Table 2: Common Chemical Derivatization Reactions for Glucuronide Analysis
| Derivatization Technique | Reagent Example | Target Functional Groups | Purpose |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxyl, Thiol, Amine | Increases volatility and thermal stability for GC-MS. nih.govyoutube.com |
| Esterification | Boron trifluoride in methanol | Carboxyl | Reduces polarity and peak tailing in chromatography. youtube.com |
| Methoximation | Methoxyamine hydrochloride | Aldehyde, Keto | Prevents tautomerization and the formation of multiple derivatives. youtube.com |
| Acylation | Acetic anhydride | Amine, Hydroxyl | Enhances detectability and can improve chromatographic separation. youtube.com |
In Vitro Mechanistic and Pharmacological Investigations of R,r Dihydro Bupropion β D Glucuronide
Assessment of Receptor Binding Profiles (In Vitro Models)
There is a lack of available scientific literature detailing in vitro studies on the receptor binding profile of (R,R)-Dihydrobupropion β-D-Glucuronide. The general consensus in the field is that glucuronidation is a step in the deactivation and elimination of bupropion's active metabolites. As such, significant binding to neuroreceptors is not expected from the glucuronidated forms.
Evaluation of Neurotransmitter Transporter Inhibition (In Vitro Assays)
Consistent with the understanding that (R,R)-Dihydrobupropion β-D-Glucuronide is an inactive metabolite, there are no published in vitro studies evaluating its potential to inhibit neurotransmitter transporters such as those for norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT). The focus of research has remained on the parent drug and its primary, non-conjugated metabolites, which are known to be inhibitors of these transporters.
Investigation of Monoamine Oxidase (MAO) Modulation Potential (In Vitro)
There is no evidence in the scientific literature to suggest that (R,R)-Dihydrobupropion β-D-Glucuronide has any modulatory effect on monoamine oxidase (MAO) enzymes. In vitro investigations into the MAO-modulating potential of bupropion (B1668061) and its metabolites have not extended to the glucuronide conjugates, as they are presumed to be inactive.
Comparative In Vitro Biological Activity with Parent Bupropion and Other Metabolites
While direct comparative studies of the biological activity of (R,R)-Dihydrobupropion β-D-Glucuronide with bupropion and its other metabolites are not available due to its presumed inactivity, there is data on the stereoselective formation of this glucuronide.
In vitro studies using human liver microsomes have demonstrated marked stereoselectivity in the glucuronidation of bupropion's metabolites. nih.govnih.gov Specifically, the formation of (R,R)-hydrobupropion glucuronide is catalyzed by the enzyme UGT1A9. nih.govnih.govresearchgate.net This is in contrast to the glucuronidation of other bupropion metabolites, which is primarily catalyzed by UGT2B7. nih.govnih.govresearchgate.net
The table below summarizes the kinetic parameters for the formation of (R,R)- and (S,S)-hydrobupropion glucuronide in human liver microsomes, highlighting the stereoselectivity of this metabolic pathway.
Table 1: In Vitro Glucuronidation Kinetics of Hydrobupropion Enantiomers in Human Liver Microsomes
| Metabolite | Kinetic Parameter | Value |
|---|---|---|
| (R,R)-Hydrobupropion Glucuronide | Clmax (µl/min per milligram) | 7.7 |
| Enzyme Responsible | UGT1A9 | |
| (S,S)-Hydrobupropion Glucuronide | Clmax (µl/min per milligram) | 1.1 |
| Enzyme Responsible | UGT2B7 |
Data sourced from Gufford et al., 2016. nih.govnih.govresearchgate.net
Structure-Activity Relationship (SAR) Hypotheses Derived from In Vitro Data
Given the absence of in vitro pharmacological activity data for (R,R)-Dihydrobupropion β-D-Glucuronide, it is not possible to derive any structure-activity relationship (SAR) hypotheses for this compound in the traditional sense. The addition of the bulky, polar glucuronide moiety to the parent metabolite is understood to significantly increase its water solubility and facilitate its excretion, while rendering it inactive at the molecular targets of bupropion and its active metabolites. The SAR would therefore be one of inactivation through steric hindrance and altered physicochemical properties, preventing interaction with receptor binding pockets and transporter sites.
Chemical Synthesis and Derivatization Strategies for Research Applications of R,r Dihydro Bupropion β D Glucuronide
Stereoselective Synthesis of Dihydrobupropion and Related Precursors
The synthesis of the precursor, (R,R)-dihydrobupropion, is the foundational step. Dihydrobupropion is an amino alcohol metabolite of bupropion (B1668061) formed through the reduction of its ketone group. Bupropion is administered clinically as a racemate, and its metabolism, including reduction to dihydrobupropion, is stereoselective. researchgate.net This reduction creates two new chiral centers, resulting in two pairs of diastereomers: threo-dihydrobupropion and erythro-dihydrobupropion. iu.edu
Achieving the specific (R,R) configuration of dihydrobupropion, which is one of the stereoisomers of erythro-dihydrobupropion, requires a stereoselective synthetic approach. While the in vivo formation is catalyzed by carbonyl reductases, chemical synthesis presents challenges in controlling the stereochemical outcome. iu.edunih.gov
Key synthetic strategies include:
Stereoselective Reduction: The direct reduction of the carbonyl group in a suitable bupropion precursor using chiral reducing agents or catalysts. This method aims to selectively produce the desired (R,R) diastereomer over other possible isomers.
Enzymatic Synthesis: Utilizing isolated reductase enzymes in vitro to mimic the biological metabolic pathway. This can offer high stereoselectivity but may be complex to scale up for preparative purposes.
Chiral Pool Synthesis: Starting from a chiral precursor that already contains one or more of the desired stereocenters.
The lack of commercially available authentic standards for the individual diastereomers of dihydrobupropion has been a significant hurdle in detailed stereoselective disposition studies, underscoring the importance of these synthetic methods. nih.gov
Table 1: Precursors and Reaction Types for Dihydrobupropion Synthesis
| Precursor/Reactant | Reaction Type | Desired Outcome |
|---|---|---|
| (R)-Bupropion | Stereoselective Reduction | Formation of (R,R)-dihydrobupropion |
| 3'-chloropropiophenone (B116997) | Bromination, Amination, Reduction | Multi-step synthesis to build the core structure |
Regioselective and Stereoselective Glucuronidation Chemistry
Glucuronidation is a crucial Phase II metabolic process that conjugates a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion. vulcanchem.com In the case of (R,R)-Dihydro Bupropion β-D-Glucuronide, this involves the attachment of glucuronic acid to the hydroxyl group of (R,R)-dihydrobupropion.
This reaction is characterized by both regioselectivity and stereoselectivity:
Regioselectivity: The glucuronic acid is specifically attached to the hydroxyl group, as it is the primary site for this type of conjugation on the molecule.
Stereoselectivity: The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Research has identified specific UGT isoforms, such as UGT2B7, as being responsible for the glucuronidation of bupropion metabolites. vulcanchem.com These enzymes ensure the formation of a β-glycosidic bond, leading to the specific β-D-glucuronide configuration.
The biosynthesis of this compound involves a multi-step pathway, starting from the initial metabolism of bupropion. vulcanchem.com The stereochemistry of the precursor molecule is critical, as the UGT enzymes can exhibit substrate stereoselectivity, influencing the rate and extent of glucuronide formation. vulcanchem.com
Table 2: Key Enzymes in the Formation of this compound
| Enzyme Family | Specific Enzyme (Example) | Role |
|---|---|---|
| Carbonyl Reductases | 11β-hydroxysteroid dehydrogenase type 1 | Stereoselective reduction of bupropion to dihydrobupropion. nih.gov |
Development of Analytical Reference Standards via Synthetic Routes
The development of pure analytical reference standards is essential for the accurate identification and quantification of metabolites in biological matrices. nih.gov The lack of commercially available standards for many drug metabolites, including specific stereoisomers of dihydrobupropion and their glucuronides, necessitates their chemical synthesis. nih.gov
The synthesis of this compound as a reference standard is a meticulous process:
Precursor Synthesis: A robust stereoselective synthesis of high-purity (R,R)-dihydrobupropion is performed as described in section 5.1.
Controlled Glucuronidation: The purified (R,R)-dihydrobupropion is then subjected to a chemical or enzymatic glucuronidation reaction. Chemical methods often involve protecting group chemistry and coupling with an activated glucuronic acid donor.
Purification and Characterization: The final product is rigorously purified using techniques like High-Performance Liquid Chromatography (HPLC). Its structure and purity are then confirmed using a suite of analytical methods.
The confirmed, highly purified compound serves as a reference material for calibrating analytical instruments and validating assays, such as those based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), used in pharmacokinetic and drug metabolism studies. nih.govnih.gov
Table 3: Analytical Techniques for Characterizing Reference Standards
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and stereochemistry. nih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern for identification. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and separates the desired compound from impurities. nih.gov |
Isotopic Labeling for Metabolic Tracing and Absolute Quantification
Isotopic labeling is a powerful technique used to trace the metabolic fate of drugs and to achieve accurate quantification of metabolites. nih.govwikipedia.org This involves replacing one or more atoms in the molecule of interest with their stable, heavier isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).
For this compound, isotopic labeling serves two primary purposes:
Metabolic Tracing: Labeled compounds can be administered and their pathways through the body tracked, allowing researchers to distinguish drug-derived metabolites from endogenous compounds. eurisotop.com
Absolute Quantification: A stable isotope-labeled version of the target analyte is the gold standard for use as an internal standard in quantitative mass spectrometry. eurisotop.com Because it is chemically identical to the unlabeled analyte, it co-elutes in chromatography and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response. The mass difference allows the labeled internal standard and the unlabeled endogenous analyte to be detected independently. nih.gov
The synthesis of a labeled version of this compound can be achieved by incorporating isotopes at various stages, for example, by using a labeled precursor like 3'-chloropropiophenone in the initial synthesis or by using labeled reagents during the reduction or amination steps. rsc.org
Table 4: Common Isotopes and Their Application in Labeling
| Isotope | Typical Application | Rationale |
|---|---|---|
| Deuterium (D or ²H) | Internal Standards | Relatively inexpensive and easy to incorporate, creates a clear mass shift. |
| Carbon-13 (¹³C) | Metabolic Flux Analysis, Internal Standards | Provides a stable, non-exchangeable label within the carbon skeleton. nih.gov |
Computational and Theoretical Approaches to R,r Dihydro Bupropion β D Glucuronide
Molecular Docking Simulations with UGT Enzymes and Other Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the enzymatic metabolism of drug compounds.
The formation of (R,R)-Dihydrobupropion β-D-Glucuronide is a stereoselective process catalyzed by a specific UDP-glucuronosyltransferase (UGT) enzyme. Experimental studies using panels of expressed human UGT enzymes have identified that UGT1A9 is the primary enzyme responsible for catalyzing the formation of (R,R)-hydrobupropion glucuronide from its precursor, (R,R)-hydrobupropion (also known as threo-hydrobupropion). nih.govnih.govresearchgate.net In contrast, other bupropion (B1668061) metabolites, such as hydroxybupropion (B195616) and other hydrobupropion isomers, are primarily glucuronidated by UGT2B7. nih.govnih.gov
A molecular docking simulation for this process would model the interaction between the (R,R)-hydrobupropion substrate and the active site of the UGT1A9 enzyme. The simulation aims to identify the most stable binding pose, which is quantified by a scoring function that estimates the binding free energy. Key interactions that stabilize the complex typically include:
Hydrogen bonds: Formed between the hydroxyl group of the hydrobupropion and amino acid residues in the UGT1A9 active site.
Hydrophobic interactions: Occurring between the aromatic and alkyl portions of the bupropion metabolite and nonpolar residues in the enzyme's binding pocket.
Steric compatibility: The shape and size of the substrate must fit within the active site for the reaction to proceed efficiently.
While specific docking studies detailing the binding energy and interacting residues for (R,R)-hydrobupropion with UGT1A9 are not widely published, computational analyses of the parent drug, bupropion, with other metabolizing enzymes like the cytochrome P450 (CYP) family highlight the utility of this approach. For instance, in silico docking of bupropion with various CYP isozymes has been used to explain metabolic selectivity, revealing that poor binding, steric clashes, or incorrect orientation relative to the enzyme's catalytic heme group can prevent metabolism by certain enzymes. uconn.edu A similar approach for (R,R)-hydrobupropion and UGT1A9 would provide a structural hypothesis for its observed enzymatic selectivity.
Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. bas.bgjocpr.com These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, charge distribution, and thermodynamic stability. jocpr.comjocpr.com
While specific quantum chemical data for (R,R)-Dihydrobupropion β-D-Glucuronide is scarce, studies on the parent bupropion molecule provide a template for the insights that can be gained. DFT calculations have been used to determine key electronic and thermodynamic parameters for bupropion. nanochemres.orgnanochemres.org
| Property | Calculated Value | Significance |
|---|---|---|
| Gibbs Free Energy (G) | -687731 kcal/mol (gas phase) | Indicates the spontaneity of processes and molecular stability. bas.bg |
| Enthalpy (H) | -687691 kcal/mol (gas phase) | Represents the total energy content of the molecule. bas.bg |
| HOMO Energy | -6.03 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. nanochemres.org |
| LUMO Energy | -2.03 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. nanochemres.org |
| HOMO-LUMO Gap | 4.00 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. nanochemres.org |
| Chemical Potential (µ) | -4.06 eV | Indicates the molecule's stability in a given phase; a negative value suggests stability. nanochemres.orgnanochemres.org |
Applying these calculations to (R,R)-Dihydrobupropion and its glucuronide would help elucidate their relative stabilities and reactivity. The glucuronidation reaction itself, catalyzed by UGTs, is a bi-substrate reaction that proceeds via a direct SN2-like mechanism. researchgate.net Quantum calculations could model the transition state of this reaction, where the glucuronic acid moiety is transferred from the high-energy donor UDP-glucuronic acid (UDPGA) to the hydrobupropion substrate, providing a deeper understanding of the reaction barrier and mechanism. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In the context of drug metabolism, MD simulations are a powerful extension of molecular docking. While docking provides a static snapshot of a potential binding pose, MD simulates the dynamic nature of the ligand-protein complex in a solvated environment.
An MD simulation of the (R,R)-hydrobupropion precursor docked within the UGT1A9 active site would provide critical information on:
Conformational Stability: The simulation would reveal whether the initial binding pose predicted by docking is stable over time (e.g., nanoseconds). The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess stability.
Binding Interactions: MD allows for the analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. It can reveal whether crucial bonds are maintained, broken, or newly formed during the simulation.
Active Site Flexibility: Proteins are not rigid structures. MD simulations show how the amino acid residues in the active site move and adapt to the presence of the ligand, a phenomenon known as "induced fit."
Solvent Effects: The simulation explicitly includes water molecules, allowing for a more realistic assessment of how the solvent influences binding and conformational dynamics.
Although specific MD simulation studies for (R,R)-Dihydrobupropion β-D-Glucuronide or its precursor with UGT1A9 are not found in the reviewed literature, this technique is a standard tool for refining docking results and gaining a more accurate picture of the binding events that precede enzymatic catalysis. dntb.gov.ua
In Silico Prediction of Metabolic Stability and Biotransformation Pathways
In silico models, particularly physiologically-based pharmacokinetic (PBPK) models, are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites within the body. nih.gov These models integrate physicochemical properties of the compound with physiological data to predict its metabolic fate and stability. nih.gov
The biotransformation pathway leading to (R,R)-Dihydrobupropion β-D-Glucuronide has been characterized by experimental data and can be represented in such models. nih.govnih.gov Bupropion undergoes extensive reductive metabolism to form amino alcohol metabolites, including threo-hydrobupropion. nih.govricardinis.pt This threo-hydrobupropion is a racemic mixture of (R,R) and (S,S) isomers. Subsequent Phase II metabolism involves the glucuronidation of these metabolites.
| Step | Substrate | Enzyme(s) | Product | Reference |
|---|---|---|---|---|
| 1 (Reduction) | Bupropion | 11β-HSD, Carbonyl Reductases | (R,R)-Dihydrobupropion (threo-hydrobupropion) | nih.govnih.gov |
| 2 (Glucuronidation) | (R,R)-Dihydrobupropion | UGT1A9 | (R,R)-Dihydrobupropion β-D-Glucuronide | nih.govnih.govresearchgate.net |
PBPK models for bupropion have been developed to predict drug-drug interactions and understand the impact of genetic polymorphisms on its metabolism. nih.govnih.gov These models confirm that the primary metabolites, including threo-hydrobupropion, are substrates for UGT-mediated glucuronidation. nih.gov The identification of UGT1A9 as the specific isoform for the (R,R) isomer is a critical parameter for refining these in silico predictions. nih.govnih.govresearchgate.net
It is also scientifically noteworthy that studies relying on commercial standards for bupropion glucuronide metabolites have been subject to corrections. It was discovered that standards for (R,R)-dihydrobupropion β-D-glucuronide from at least one major chemical supplier were mislabeled and were, in fact, the (S,S) stereoisomer. nih.gov This finding underscores the importance of rigorous analytical confirmation in both experimental and computational studies of stereoisomeric metabolites.
Future Research Directions and Emerging Paradigms in Bupropion Metabolite Research
Elucidation of Residual Stereoselective Metabolic Pathways
Bupropion's metabolism is markedly stereoselective, influencing its therapeutic effects and potential drug-drug interactions. nih.govnih.gov The formation of its primary active metabolites—hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion—and their subsequent glucuronidation are all subject to stereospecific processes. nih.govresearchgate.net While it's known that bupropion (B1668061) undergoes both oxidative and reductive metabolism, the complete picture of all contributing enzymes and pathways, particularly for minor or secondary metabolites, remains partially understood. nih.gov
Research has shown that the intrinsic clearance for the formation of (S,S)-hydroxybupropion is higher than its (R,R)-counterpart, yet in vivo, (R,R)-hydroxybupropion exposures are significantly greater. nih.govnih.gov This discrepancy highlights the complexity of bupropion's metabolic journey and suggests that other uncharacterized or poorly understood pathways are at play. Future studies should aim to identify all enzymes involved in both the primary and secondary metabolism of bupropion's stereoisomers. This includes a deeper investigation into the specific carbonyl reductases, such as those in the aldo-keto reductase superfamily, that contribute to the formation of threohydrobupropion and erythrohydrobupropion. clinpgx.org A thorough understanding of these pathways is the first critical step toward predicting bupropion's disposition and its effects in diverse patient populations. nih.gov
It is important to note that some commercial standards of bupropion glucuronide metabolites have been found to be mislabeled with regard to their stereochemistry, which has led to incorrect identifications in past studies. nih.gov This underscores the need for careful validation of analytical standards in future research.
Advanced Analytical Approaches for Complex Biological Matrices
The analysis of bupropion and its numerous metabolites, including (R,R)-Dihydro Bupropion β-D-Glucuronide, within complex biological matrices like plasma and urine presents a significant analytical challenge. nih.govnih.gov The development of robust and sensitive analytical methods is crucial for accurately quantifying these compounds and understanding their pharmacokinetic profiles.
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard for the simultaneous determination of bupropion and its major metabolites. nih.govijper.org These methods offer high selectivity and sensitivity, allowing for the detection of low concentrations of analytes in small sample volumes. ijper.org Various sample preparation techniques, including liquid-liquid extraction, solid-phase extraction, and protein precipitation, have been employed to isolate the analytes from the biological matrix. nih.gov
Future advancements in this area will likely focus on:
Enhanced Mass Spectrometry Techniques: The use of techniques like enhanced mass spectrometry (EMS), multiple ion monitoring (MIM), and precursor ion scans can aid in the identification of novel, previously un-reported metabolites in biological samples. nih.gov
Improved Chromatographic Separation: The development of novel chromatographic methods, such as chaotropic chromatography, can improve the separation and peak symmetry of basic analytes like bupropion and its impurities. mdpi.com
Analysis in Alternative Matrices: Exploring the analysis of bupropion and its metabolites in alternative matrices, such as umbilical cord plasma and placental tissue, can provide valuable insights into prenatal exposure. nih.gov
Fluorine-19 NMR: For specific applications, 19F NMR could be explored as a method for detecting β-D-glucuronidase activity, which is relevant to the cleavage of glucuronide metabolites. researchgate.net
These advanced analytical approaches will be instrumental in providing a more comprehensive understanding of bupropion's metabolic fate.
Development of Novel In Vitro Models for Predicting Glucuronidation Profiles
Glucuronidation is a major phase II metabolic pathway responsible for the clearance of many drugs, including the metabolites of bupropion. nih.gov The ability to accurately predict in vivo glucuronidation from in vitro data is a key goal in drug development. nih.govannualreviews.orgproquest.com While in vitro systems like human liver microsomes and hepatocytes are commonly used, they often underpredict in vivo clearance for glucuronidated compounds. nih.gov
Several UDP-glucuronosyltransferase (UGT) enzymes are involved in the glucuronidation of bupropion metabolites. clinpgx.org Specifically, UGT2B7 plays a major role in the glucuronidation of hydroxybupropion and erythrohydrobupropion, while UGT1A9 is primarily responsible for the glucuronidation of (R,R)-hydrobupropion. nih.govnih.gov The stereoselective nature of this process is significant, with marked differences in the glucuronidation rates of different stereoisomers. researchgate.netnih.gov
Future research in this area should focus on developing more predictive in vitro models. This could involve:
Co-culture Models: The use of co-culture models may provide a more physiologically relevant environment for studying low-clearance compounds. researchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models that incorporate data on enzyme kinetics, transporter activity, and tissue distribution can offer a more holistic and potentially more accurate prediction of in vivo glucuronidation. nih.govmdpi.com
Refined In Vitro Conditions: Further optimization of incubation conditions for in vitro glucuronidation studies is needed to improve the correlation with in vivo outcomes. nih.gov
In Silico Modeling: Computational approaches can serve as a complementary tool to in vitro methods for predicting glucuronidation parameters. nih.govannualreviews.orgproquest.com
The development of these advanced models will be crucial for better predicting the pharmacokinetic profiles of bupropion and other drugs that undergo extensive glucuronidation.
Insights into Structure-Activity Relationships for Novel Bupropion Analogues
The exploration of structure-activity relationships (SAR) for bupropion and its analogues is a promising avenue for the development of new therapeutics with improved efficacy and side-effect profiles. vcu.edunih.gov Bupropion itself is an α-aminophenone, and its pharmacological activity is closely tied to its chemical structure. nih.gov
Studies deconstructing the bupropion molecule have revealed key structural features that determine its action as a transporter inhibitor versus a substrate-releasing agent. nih.govresearchgate.net For instance, the steric bulk of the terminal amine group is a critical determinant of its mechanism of action at monoamine transporters. vcu.edu
Future research in this area is likely to focus on:
Synthesis and Evaluation of Novel Analogues: The design and synthesis of new bupropion analogues with modifications at various positions will continue to be a key strategy. nih.gov These analogues can then be evaluated for their in vitro and in vivo pharmacological properties, including their ability to inhibit dopamine (B1211576) and norepinephrine (B1679862) uptake. nih.govnih.gov
Targeting Specific Metabolites: Given that some of bupropion's metabolites are pharmacologically active, designing analogues of these metabolites, such as (2S,3S)-hydroxybupropion, is another promising approach. nih.gov
Combination Therapies: Investigating the effects of combining bupropion with other agents, such as dextromethorphan, which bupropion protects from rapid metabolism, can lead to novel therapeutic strategies with enhanced efficacy. frontiersin.org
By systematically exploring the SAR of bupropion and its analogues, researchers can gain valuable insights that will guide the development of the next generation of treatments for a variety of central nervous system disorders. nih.gov
Data Tables
Table 1: Key Enzymes in Bupropion Metabolism
| Metabolite/Process | Enzyme(s) | Reference |
| Hydroxybupropion Formation | CYP2B6 | nih.gov |
| Threohydrobupropion & Erythrohydrobupropion Formation | Carbonyl Reductases (e.g., 11β-HSD, AKR7) | clinpgx.org |
| Hydroxybupropion Glucuronidation | UGT2B7, UGT2B4 | nih.govclinpgx.org |
| (R,R)-Hydrobupropion Glucuronidation | UGT1A9 | nih.govnih.gov |
| Erythrohydrobupropion Glucuronidation | UGT2B7, UGT1A9, UGT2B4 | nih.gov |
Table 2: Analytical Methods for Bupropion and Metabolites
| Technique | Application | Reference |
| LC-MS/MS | Simultaneous quantification in plasma and urine | nih.govijper.org |
| Enhanced Mass Spectrometry (EMS) | Identification of novel metabolites | nih.gov |
| Chaotropic Chromatography | Improved separation of basic analytes | mdpi.com |
Q & A
Basic Research Questions
Q. What are the primary analytical methods for quantifying (R,R)-Dihydro Bupropion β-D-Glucuronide in biological samples?
- Methodology :
- Use stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns (e.g., α1-acid glycoprotein) to resolve enantiomers and diastereomers .
- Employ a trifurcated sample preparation approach:
Method 1 : Dilute urine, centrifuge, and analyze unconjugated metabolites.
Method 2 : Hydrolyze glucuronides with β-glucuronidase (overnight incubation) to quantify total aglycones.
Method 3 : Directly analyze intact glucuronides using C18 chromatography for diastereomer-specific resolution .
- Validate methods per FDA bioanalytical guidelines , ensuring intra- and inter-assay precision ≤15% and limits of quantification (LOQ) as low as 10 ng/mL for bupropion enantiomers .
Q. What metabolic pathways lead to the formation of this compound?
- Key Pathways :
- Bupropion undergoes reductive metabolism via carbonyl reductases or 11β-hydroxysteroid dehydrogenase 1 to form dihydrobupropion (threo- and erythro-diastereomers) .
- Glucuronidation : UDP-glucuronosyltransferases (UGTs) conjugate dihydrobupropion with β-D-glucuronic acid, forming (R,R)- and (S,S)-threohydrobupropion β-D-glucuronides .
- Clinical Relevance : Threohydrobupropion glucuronides are the most abundant urinary metabolites at steady-state bupropion dosing .
Q. How is β-glucuronidase used in the analysis of glucuronide metabolites?
- Procedure :
- Hydrolyze glucuronides to release aglycones for quantification. Note diastereomer-specific hydrolysis efficiency :
- (1S,2S)-Threohydrobupropion β-D-glucuronide is fully hydrolyzed, while (1R,2R)-isomers are resistant .
- Calculate glucuronide concentrations as the difference between total (post-hydrolysis) and free (non-hydrolyzed) aglycone levels .
- Limitation : Partial hydrolysis of erythrohydrobupropion glucuronides necessitates direct analysis of intact metabolites .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments of glucuronide standards?
- Strategies :
- Oxidation experiments : Treat hydrolyzed aglycones with manganese dioxide to regenerate bupropion enantiomers, confirming stereochemistry via LC-MS/MS (e.g., (1S,2S)-threohydrobupropion yields (S)-bupropion) .
- Biosynthesis : Incubate enantiopure bupropion metabolites with human liver microsomes and UDPGA to synthesize authentic glucuronides for comparison .
- Collaborate with manufacturers to verify standard labeling, as commercial sources often misassign configurations (e.g., (R,R)-labeled standards may correspond to (1S,2S)-isomers) .
Q. What strategies optimize the hydrolysis of diastereomeric glucuronides for accurate quantification?
- Approaches :
- Use method-specific hydrolysis conditions :
- For threohydrobupropion glucuronides: Optimize enzyme concentration and incubation time (≥12 hours) .
- For erythrohydrobupropion glucuronides: Combine hydrolysis with direct analysis (Method 3) to account for resistance in (1R,2S)-isomers .
- Validate hydrolysis efficiency using synthesized or biosynthetic standards to avoid reliance on error-prone commercial products .
Q. How to design experiments to study stereoselective glucuronidation of bupropion metabolites in vitro?
- Protocol :
Substrate preparation : Generate enantiopure dihydrobupropion via sodium borohydride reduction of (R)- or (S)-bupropion .
Incubation : Use human liver, kidney, or intestinal microsomes supplemented with UDPGA. Intestinal microsomes show lower glucuronidation activity .
Analysis : Apply stereoselective LC-MS/MS to quantify diastereomeric glucuronides. Example findings:
Q. How should researchers address data contradictions arising from mislabeled commercial standards?
- Best Practices :
- Cross-validate standards using multiple techniques: chemical synthesis, enzymatic hydrolysis, and biosynthetic pathways .
- Re-evaluate historical data : Studies relying on mislabeled standards (e.g., (R,R)-dihydro bupropion glucuronide actually being (1S,2S)-isomer) require recalibration .
- Publish corrections to ensure community awareness, as seen in reassignments by Kharasch et al. (2016) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
